molecular formula C7H12N4O4 B13106794 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 24806-96-0

2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B13106794
CAS No.: 24806-96-0
M. Wt: 216.19 g/mol
InChI Key: XDPOXVUKFRYWOD-UHFFFAOYSA-N
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Description

The compound 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a nucleoside analog featuring a 1,2,4-triazole ring substituted at the 3-amino position, attached to a tetrahydrofuran sugar moiety with hydroxymethyl and diol groups.

Properties

CAS No.

24806-96-0

Molecular Formula

C7H12N4O4

Molecular Weight

216.19 g/mol

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C7H12N4O4/c8-7-9-2-11(10-7)6-5(14)4(13)3(1-12)15-6/h2-6,12-14H,1H2,(H2,8,10)

InChI Key

XDPOXVUKFRYWOD-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)N

Origin of Product

United States

Preparation Methods

Preparation of the Tetrahydrofuran-3,4-diol Core

The tetrahydrofuran scaffold, specifically (2R,3S,4S,5S)-2,5-bis(hydroxymethyl)tetrahydrofuran-3,4-diol or related stereoisomers, is commercially available or can be synthesized from carbohydrate precursors or dihydroxybutene derivatives.

  • For example, (2R,3S,4S,5S)-2,5-bis(hydroxymethyl)tetrahydrofuran-3,4-diol (CAS 27826-73-9) is a high-purity compound (>98%) available from specialized chemical suppliers.
  • Synthetic routes to this core often involve dihydroxylation of butene derivatives or ring-closure reactions from sugar derivatives.

Synthesis of the 3-Amino-1H-1,2,4-triazole Moiety

The 1,2,4-triazole ring with an amino substituent at the 3-position is generally prepared via cyclization reactions involving aminoguanidine derivatives and suitable electrophiles.

  • A notable method involves the reaction of aminoguanidine hydrochloride with succinic anhydride or related cyclic anhydrides to form intermediates that cyclize into 1,2,4-triazole rings under microwave irradiation.
  • Two complementary synthetic pathways have been reported for N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which can be adapted for related triazole derivatives:
    • Pathway 1: Preparation of N-guanidinosuccinimide followed by reaction with amines to form the triazole ring.
    • Pathway 2: Preparation of N-arylsuccinimides followed by reaction with aminoguanidine hydrochloride to yield the triazole ring.

Coupling of the Triazole to the Tetrahydrofuran Core

The key step in preparing 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is the attachment of the triazole ring to the tetrahydrofuran scaffold, typically at the 2-position.

  • According to patent literature (US5693626A, WO1996038443A1), the triazole moiety can be introduced via nucleophilic substitution of a suitable leaving group on the tetrahydrofuran ring by the triazole nitrogen.
  • Synthetic protocols include:
    • Formation of a tetrahydrofuran derivative bearing a halomethyl or other leaving group at the 2-position.
    • Nucleophilic displacement by 3-amino-1H-1,2,4-triazole or its derivatives under controlled conditions.
  • Catalytic hydrogenation and protecting group strategies (e.g., benzyl ethers, ketal protections) are employed to protect sensitive hydroxyl groups during the reaction and to facilitate purification.

Representative Synthetic Procedure (From Patent WO1996038443A1)

Step Reagents/Conditions Description
a Propionaldehyde + formyl hydrazine in methanol, stirred overnight Formation of hydrazone intermediate
b Removal of solvent, precipitation with ethyl ether Isolation of intermediate
c Benzyl ether protection of hydroxyl groups Protection for selective reactions
d Pd black on carbon, formic acid, 60°C, 4 h Catalytic hydrogenation to remove protecting groups
e pH adjustment, extraction, preparative TLC Purification of final product

This sequence illustrates the use of protecting groups and catalytic hydrogenation in preparing the triazole-functionalized tetrahydrofuran diol.

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been used to confirm the structure and tautomerism of the 1,2,4-triazole ring in related compounds.
  • High-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC) are standard purification and quality control methods.
  • Purity levels >95% are typically achieved after chromatographic purification.

Summary Table of Preparation Methods

Preparation Aspect Method/Details References
Tetrahydrofuran Core Commercially available or synthesized from dihydroxybutene or sugar derivatives
1,2,4-Triazole Synthesis Cyclization of aminoguanidine with succinic anhydride or N-arylsuccinimides under microwave irradiation
Coupling Strategy Nucleophilic substitution of halomethyl tetrahydrofuran derivatives by triazole nitrogen
Protecting Groups Benzyl ethers, ketals to protect hydroxyls during synthesis
Purification Preparative TLC, column chromatography, HPLC
Characterization NMR, X-ray crystallography, purity >95%

Research Findings and Considerations

  • The choice of synthetic route depends on the nucleophilicity of amines and the stability of intermediates.
  • Microwave-assisted synthesis accelerates triazole ring formation and improves yields for certain substrates.
  • Protecting group strategies are crucial to prevent side reactions involving multiple hydroxyl groups on the tetrahydrofuran ring.
  • The stereochemistry of the tetrahydrofuran core must be controlled to maintain biological activity and compound integrity.
  • The described synthetic approaches have been adapted in the preparation of antifungal agents and nucleoside analogs with triazole substituents, indicating their robustness and applicability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-formyltetrahydrofuran-3,4-diol or 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-carboxytetrahydrofuran-3,4-diol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of triazole-containing compounds is beneficial.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The hydroxymethyl and amino groups can participate in additional interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues: Purine-Based Nucleosides

Most analogs in the evidence are adenosine derivatives with modified purine bases. Key examples include:

Table 1: Comparison with Purine-Based Nucleosides
Compound Name (Reference) Base Structure Substituents Melting Point (°C) Purity (%) Biological Relevance
Compound 7 () Purine 6-(Ethylpropylamino) 145 98.3 CD39/CD73 inhibition
Compound 8 () Purine 6-Benzylamino 178–180 98 CD39/CD73 inhibition
Compound 9 () Purine 2,6-Diamino Not reported Not reported Nucleotide synthesis intermediate
Compound 21 () Purine 8-(Butylthio)-6-(methylamino) Not reported Not reported CD39/CD73 inhibition

Key Observations :

  • Structural Differences : The target compound replaces the purine ring with a 1,2,4-triazole, likely altering electronic properties and hydrogen-bonding capacity.
  • Synthesis : Purine analogs are synthesized via nucleophilic substitution (e.g., using amines or thiols) , whereas triazole derivatives may require coupling reactions between heterocycles and sugar moieties.
  • Physicochemical Properties : Purine analogs exhibit high purity (96–99%) and melting points (145–185°C), suggesting crystallinity and stability .

Heterocyclic Nucleosides with Non-Purine Bases

Triazole and triazine-containing nucleosides are notable for their unique pharmacological profiles:

Table 2: Comparison with Heterocyclic Nucleosides
Compound Name (Reference) Base Structure Substituents Key Features
Target Compound 1H-1,2,4-triazole 3-Amino Potential metabolic stability
Compound in 1H-1,2,4-triazole Difluorophenyl, benzenesulfonate Antifungal intermediate
Compound 17 () Pyrrolo[2,1-f][1,2,4]triazine 4-Amino-5-iodo C-nucleoside with iodinated base

Key Observations :

  • Triazole vs. Triazine : The target compound’s 1,2,4-triazole may offer better solubility than fused triazine systems (e.g., pyrrolo-triazine in ) due to reduced ring strain.
  • Biological Activity : Triazole derivatives are associated with antifungal and antiviral applications , whereas purine analogs often target nucleotide-metabolizing enzymes like CD39/CD73 .

Biological Activity

The compound 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are a class of compounds known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula for 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is C8H12N4O3C_8H_{12}N_4O_3. The presence of the triazole ring contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, triazolethione compounds have been shown to possess antibacterial and antifungal activities. A study demonstrated that certain triazole derivatives effectively inhibit the growth of various bacterial strains and fungi . The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

The anticancer potential of triazole derivatives has been widely studied. For example, compounds with similar structures have been reported to exhibit cytotoxic effects against several cancer cell lines. In one study, a related triazole compound showed an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells . This suggests that 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol may also possess similar anticancer properties warranting further investigation.

Antioxidant Activity

Triazole derivatives are also known for their antioxidant capabilities. The presence of hydroxymethyl groups in the structure may enhance the radical scavenging activity of the compound. Antioxidants play a crucial role in mitigating oxidative stress-related diseases by neutralizing free radicals.

Study 1: Antimicrobial Screening

In a controlled study, various triazole derivatives were screened for antimicrobial activity against standard strains such as Staphylococcus aureus and Candida albicans. The results indicated that compounds with amino and hydroxymethyl substituents exhibited enhanced activity compared to their counterparts without these functional groups. This suggests that the specific structural features of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol may contribute positively to its antimicrobial efficacy.

Study 2: Cytotoxicity Evaluation

A cytotoxicity evaluation was performed on a series of triazole derivatives against human cancer cell lines (MCF-7 and Bel-7402). The results demonstrated that modifications in the triazole structure significantly influenced cytotoxic activity. Notably, compounds with similar configurations to 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol showed promising results with IC50 values indicating effective inhibition of cell proliferation .

Research Findings Summary Table

Activity Compound IC50 Value Target
AntimicrobialTriazole derivativeVariesStaphylococcus aureus
AnticancerSimilar triazole derivative6.2 μMHCT-116 Colon Carcinoma
AntioxidantHydroxymethyl-substituted triazolesNot specifiedGeneral oxidative stress

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